![molecular formula C14H28N2O3 B2866491 Tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate CAS No. 1607298-42-9](/img/structure/B2866491.png)
Tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate is a useful research compound. Its molecular formula is C14H28N2O3 and its molecular weight is 272.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been found to interact with enzymes such as β-secretase and acetylcholinesterase .
Mode of Action
It has been suggested that similar compounds can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the aggregation of the amyloid beta peptide (aβ) and the formation of fibrils (faβ) from aβ1-42 .
Biochemical Pathways
Inhibition of β-secretase and acetylcholinesterase can impact the amyloidogenic pathway, leading to a decrease in the formation of amyloid plaques, which are associated with neurodegenerative diseases .
Result of Action
Similar compounds have been found to prevent the aggregation of the amyloid beta peptide (aβ) and the formation of fibrils (faβ) from aβ1-42 .
生化学分析
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 308 °C and a flash point of 140 °C , indicating its stability under certain conditions.
特性
IUPAC Name |
tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-11-5-7-16(8-6-11)10-12(17)9-15-13(18)19-14(2,3)4/h11-12,17H,5-10H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDRGQDLZDTDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(CNC(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(propan-2-yloxy)propyl]propanamide](/img/structure/B2866411.png)
![ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2866415.png)
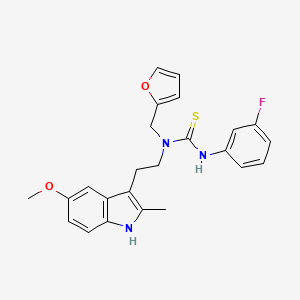

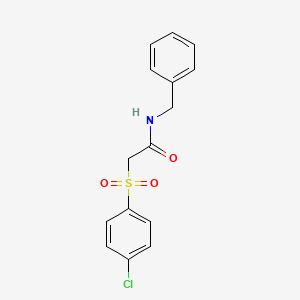
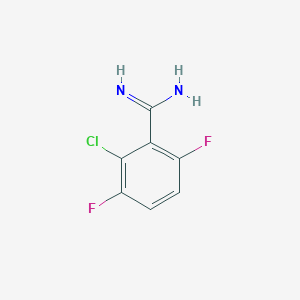

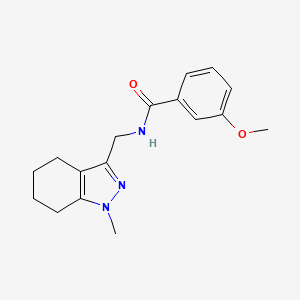
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2866425.png)

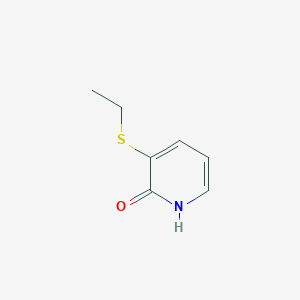
![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2866429.png)

